
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a unique combination of indole, triazole, and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.
Piperazine Incorporation: The final step involves the attachment of the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalyst Optimization: Using more efficient and reusable catalysts to reduce costs.
Green Chemistry Principles: Minimizing the use of hazardous solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using agents such as lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
Oxidation Products: Oxidized derivatives of the indole and piperazine rings.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its ability to bind to various biological receptors.
Medicine
Pharmaceutical Development: Explored as a lead compound in the development of new drugs for treating neurological disorders, cancer, and infectious diseases.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and triazole moieties are crucial for binding to these targets, while the piperazine ring enhances the compound’s solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-(1H-indol-3-yl)-4-(phenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
- 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone
Uniqueness
The unique combination of the indole, triazole, and piperazine moieties in 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone provides distinct chemical and biological properties. Its specific substitution pattern enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O2S/c1-37-23-11-7-10-22(18-23)35-28(25-19-30-26-13-6-5-12-24(25)26)31-32-29(35)38-20-27(36)34-16-14-33(15-17-34)21-8-3-2-4-9-21/h2-13,18-19,30H,14-17,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRJNRBVGVXVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
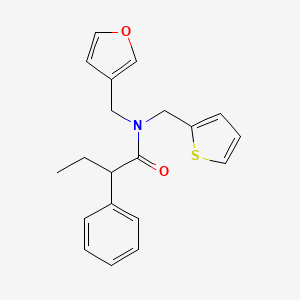
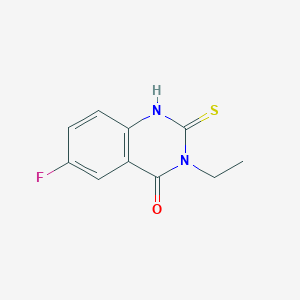
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole](/img/structure/B2847838.png)
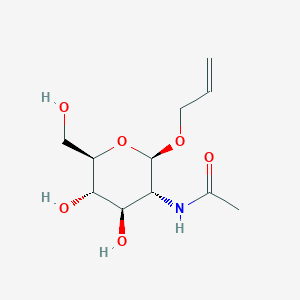
![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)
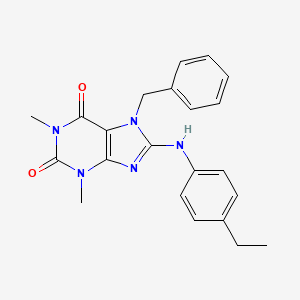
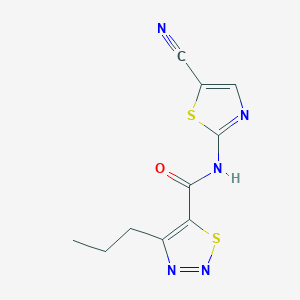
![4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2847843.png)
![1-Butyl-4-[4-(1-butyl-2,6-diphenylpyridin-1-ium-4-yl)phenyl]-2,6-diphenylpyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2847844.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2847847.png)
![2-{[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2847848.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2847850.png)
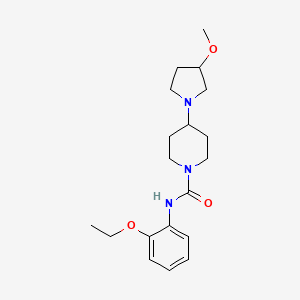
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2847856.png)
